1-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-ol
Description
1-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-ol is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted with a pyridin-3-yl group at position 3 and a hydroxymethyl (-CH2OH) moiety at position 3. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and versatility in medicinal chemistry, often serving as a bioisostere for esters or amides. The hydroxymethyl group contributes polarity, influencing solubility and pharmacokinetic properties.
Properties
IUPAC Name |
1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6(13)9-11-8(12-14-9)7-3-2-4-10-5-7/h2-6,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIWSWSLVCHYRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CN=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 3-pyridinecarboxylic acid hydrazide with an appropriate aldehyde or ketone, followed by cyclization to form the oxadiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield 1-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanal or 1-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanoic acid.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a building block for more complex molecules. Its oxadiazole moiety is particularly valuable for creating derivatives with enhanced properties.
Biology
Research indicates that 1-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-ol exhibits significant antimicrobial and anticancer properties:
-
Antimicrobial Activity : The compound has been tested against various bacterial strains with promising results.
Bacterial Strain Minimum Inhibitory Concentration (MIC) (mg/mL) Staphylococcus aureus 0.025 Escherichia coli 0.019 Pseudomonas aeruginosa 0.030 - Anticancer Properties : Studies have shown that derivatives of this compound can inhibit key signaling pathways related to cell proliferation and survival in various cancer cell lines.
Medicine
The compound is being investigated for its potential as a therapeutic agent for diseases such as cancer and bacterial infections. Its mechanism of action involves interactions with molecular targets like enzymes or receptors, modulating their activity through non-covalent interactions.
Case Studies
- Antibacterial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential use in treating bacterial infections.
- Cancer Research : Another investigation revealed that derivatives of the compound showed cytotoxic effects against multiple cancer cell lines, highlighting its role in developing new anticancer drugs.
Mechanism of Action
The mechanism of action of 1-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and pyridine moiety can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
- Polar Groups: The hydroxymethyl group in the target compound increases hydrophilicity compared to acetylated (e.g., compound 21) or trifluoromethyl-substituted analogs (e.g., compound 47), which may affect membrane permeability .
- Synthetic Feasibility : Yields for similar compounds vary widely (30–72%), with electron-withdrawing groups (e.g., trifluoromethyl in compound 47) sometimes lowering yields due to steric or electronic challenges .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Physicochemical Data
† LogP estimated using substituent contributions (pyridine ≈ 0.8, hydroxymethyl ≈ -0.5).
‡ Higher solubility than acetylated (LogP ~2.1) or trifluoromethyl analogs (LogP ~3.5).
Key Trends:
- Binding Affinity: Oxadiazoles with polar substituents (e.g., aminoethyl in ) exhibit strong docking scores (-7.0 kcal/mol), suggesting the target’s hydroxymethyl group may similarly enhance binding .
- Biological Targets : TRP channel antagonists () and GPR119 agonists () highlight the scaffold’s versatility, modulated by substituent choice.
Crystallographic and Stability Data
- Molecular Geometry : The o-tolyl-substituted oxadiazole in shows bond lengths and angles consistent with planar oxadiazole rings, while pyridine substitution may introduce slight distortions due to lone pair interactions .
Biological Activity
The compound 1-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-ol is a derivative of 1,2,4-oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial and antifungal properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of 1-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-ol can be represented as follows:
Antibacterial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. The antibacterial activity of 1-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-ol has been evaluated against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Values:
The MIC values for this compound against common pathogens are summarized in Table 1.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.019 |
| Pseudomonas aeruginosa | 0.030 |
These values indicate that the compound is particularly effective against S. aureus and E. coli, demonstrating potential for therapeutic applications in treating bacterial infections.
Antifungal Activity
In addition to its antibacterial effects, this compound also exhibits antifungal activity. Studies have shown that it can inhibit the growth of various fungal strains.
Antifungal Efficacy:
The antifungal activity is detailed in Table 2.
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.015 |
| Aspergillus niger | 0.020 |
These results suggest that the compound may serve as a viable antifungal agent, particularly against C. albicans, which is a common opportunistic pathogen.
The mechanism by which 1-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-ol exerts its biological effects involves interference with bacterial cell wall synthesis and disruption of fungal cell membrane integrity. This dual action makes it a promising candidate for further development in antimicrobial therapies.
Structure–Activity Relationship (SAR)
The SAR studies reveal that modifications on the pyridine and oxadiazole rings can significantly enhance biological activity. For instance:
- Substituents on the pyridine ring can affect the lipophilicity and electron density of the molecule.
- Variations in the oxadiazole ring can influence binding affinity to target sites within microbial cells.
Case Studies
Several case studies have documented the efficacy of similar oxadiazole derivatives in clinical settings:
-
Case Study: Treatment of Skin Infections
A clinical trial involving a related oxadiazole derivative demonstrated significant improvement in patients with skin infections caused by S. aureus. The treatment resulted in a reduction of infection markers and improved healing times. -
Case Study: Inhibition of Biofilm Formation
Another study highlighted the ability of oxadiazole derivatives to inhibit biofilm formation in E. coli, suggesting potential applications in preventing device-related infections.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-ol, and how are intermediates purified?
The compound can be synthesized via condensation of pyridine-3-amidoxime with activated carbonyl derivatives (e.g., acetylpiperidine-4-carbonyl chloride) in pyridine under reflux, followed by flash column chromatography using ethyl acetate/hexane gradients for purification . Key intermediates like pyridine-3-amidoxime are synthesized by hydroxylamine treatment of nitriles. Purity is validated via TLC and NMR (δH 8.5–9.0 ppm for pyridyl protons, δH 4.0–4.5 ppm for oxadiazole-linked CH₂) .
Q. How is the structural integrity of this compound confirmed in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, derivatives like 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid crystallize in monoclinic systems (space group P2₁/c), with bond lengths (e.g., C–N: 1.31–1.35 Å, C–O: 1.23 Å) and angles (e.g., N–O–C: 115°) consistent with oxadiazole geometry. SHELX software refines anisotropic displacement parameters and validates hydrogen bonding (e.g., O–H···N interactions) .
Q. What are common challenges in purifying this compound, and how are they mitigated?
Polar by-products (e.g., unreacted amidoxime) often co-elute. Gradient elution in flash chromatography (e.g., 20% → 50% ethyl acetate in hexane) improves separation. For persistent impurities, recrystallization from ethanol/water (7:3 v/v) yields >95% purity, confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
Advanced Research Questions
Q. How does the pyridyl-oxadiazole scaffold influence biological activity in nicotinic receptor studies?
The oxadiazole ring enhances π-stacking with receptor residues (e.g., α4β2 nicotinic receptors), while the pyridyl nitrogen participates in hydrogen bonding. In vitro assays (e.g., FLAP inhibition IC₅₀ < 10 nM) show that substituents at the ethanol moiety modulate potency. For instance, acetylated derivatives lose activity due to steric hindrance, highlighting the critical role of the hydroxyl group .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
Discrepancies often arise from assay conditions (e.g., whole blood vs. recombinant enzyme assays). Validate findings using orthogonal methods:
Q. What computational strategies predict the compound’s interaction with lanthanide complexes for luminescent materials?
DFT calculations (B3LYP/6-31G*) optimize geometry, while TD-DFT models electronic transitions. For example, Nd(III) complexes with pyridyl-oxadiazole ligands show intense emission at 1060 nm (⁴F3/2 → ⁴I11/2), validated via photoluminescence spectroscopy. Crystal field parameters (e.g., Slater-Condon integrals) correlate with ligand distortion angles .
Q. What strategies improve the compound’s solubility for in vivo studies without compromising activity?
- Prodrug design : Phosphorylate the hydroxyl group to enhance aqueous solubility (logP reduction from 2.1 → 0.8).
- Co-crystallization : Use cyclodextrins (e.g., β-CD) to form inclusion complexes (1:1 molar ratio), confirmed via phase solubility diagrams.
- PEGylation : Attach polyethylene glycol (PEG-500) to the oxadiazole nitrogen, monitored by MALDI-TOF .
Q. How is oxidative stability assessed for long-term storage of this compound?
Q. What stereochemical effects arise in derivatives, and how are they analyzed?
Chiral derivatives (e.g., (S)-methyl analogs) show enantioselective binding to FLAP. Resolve enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15). Circular dichroism (CD) at 220–250 nm confirms absolute configuration, while SC-XRD validates dihedral angles (e.g., 85° vs. 95° for R/S forms) .
Q. What mechanistic insights explain the compound’s role in 5-lipoxygenase inhibition?
The oxadiazole nitrogen coordinates to Fe(III) in the enzyme’s active site, blocking arachidonic acid binding. Mutagenesis studies (e.g., His372Ala) reduce inhibition potency by 50%, confirming critical residue interactions. Molecular dynamics (MD) simulations (100 ns trajectories) show stable hydrogen bonds with Gln413 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
